molecular formula C18H13FN4O3S B2666320 Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1210131-94-4

Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2666320
CAS No.: 1210131-94-4
M. Wt: 384.39
InChI Key: WCUGNFSYGLZCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6, a thioether-linked methylfuran moiety at position 3, and a methyl ester group on the furan ring. While direct evidence of its biological activity is absent in the provided sources, structural analogs indicate possible roles as kinase inhibitors (e.g., vebreltinib, ) or pesticidal agents (e.g., sulfonylurea herbicides, ).

Properties

IUPAC Name

methyl 5-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-25-17(24)15-8-6-13(26-15)10-27-18-21-20-16-9-7-14(22-23(16)18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGNFSYGLZCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate halides under acidic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. The thioether linkage is formed by reacting the intermediate with a suitable thiol under basic conditions. Finally, the carboxylate ester is introduced using an esterification reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, can be incorporated to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential as a probe for studying biological systems due to its unique structural features.

  • Medicine: : It has been investigated for its antibacterial and antifungal properties.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine)

  • Structural Similarities: Both compounds share the [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for kinase inhibition . Fluorinated aromatic substituents (4-fluorophenyl in the target vs. 6-fluoroindazolyl in vebreltinib) enhance lipophilicity and target binding .
  • Key Differences :
    • Vebreltinib includes a difluoromethyl-indazole group and a cyclopropylpyrazole substituent, whereas the target compound has a simpler 4-fluorophenyl and methylfuran ester.
    • Activity : Vebreltinib is a clinically validated tyrosine kinase inhibitor (antineoplastic), while the target compound’s activity remains uncharacterized .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Similarities: Both classes feature methyl ester groups critical for bioactivity and stability . Heterocyclic cores (triazine in sulfonylureas vs.
  • Key Differences :
    • Sulfonylureas rely on sulfonylurea bridges for herbicidal action via acetolactate synthase inhibition, absent in the target compound .
    • The triazolo-pyridazine core may confer distinct mechanisms, such as kinase modulation, rather than plant enzyme inhibition.

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole

  • Structural Similarities :
    • Fluorinated aryl groups (2,4-difluorophenyl vs. 4-fluorophenyl) enhance membrane permeability .
    • Both incorporate sulfur atoms (thiazole vs. thioether) that may influence redox properties .

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structural Similarities :
    • Fluorinated chromene and pyrimidine groups parallel the target’s fluorophenyl and triazolo-pyridazine motifs .
    • Ester groups (thiophene vs. furan) suggest comparable metabolic stability .
  • Key Differences :
    • The pyrazolo-pyrimidine core targets kinase ATP-binding pockets, whereas the triazolo-pyridazine may engage alternative residues .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Activity References
Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate [1,2,4]Triazolo[4,3-b]pyridazine 4-fluorophenyl, methylfuran ester ~415.4 (estimated) Hypothetical kinase inhibitor N/A
Vebreltinib [1,2,4]Triazolo[4,3-b]pyridazine Difluoro-indazolyl, cyclopropylpyrazole 448.4 Antineoplastic (tyrosine kinase inhibitor)
Metsulfuron Methyl 1,3,5-Triazine Sulfonylurea bridge, methyl ester 381.4 Herbicide
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 2,4-difluorophenyl, methyl 251.3 Unspecified (research use)
Methyl 4-(4-amino-...thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromene, thiophene ester 560.2 Kinase inhibitor (example)

Biological Activity

Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, structural characteristics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H13FN4O3SC_{18}H_{13}FN_{4}O_{3}S, with a molecular weight of approximately 384.39 g/mol. Its structure comprises several key components that contribute to its biological activity:

Component Description
Furan moiety Enhances hydrophobic interactions and stabilizes binding.
Triazolo-pyridazine core Modulates enzyme activity through specific binding sites.
Fluorophenyl group Increases lipophilicity and target affinity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the triazolo-pyridazine core followed by the introduction of the furan and methyl groups. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often requiring strong bases like sodium hydride for activation. Purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against kinases involved in cancer pathways. Its triazolo-pyridazine core binds to active or allosteric sites on enzymes, modulating their activity.
  • Receptor Interaction : The fluorophenyl group enhances hydrophobic interactions with target proteins, while the furan moiety may stabilize binding through π-stacking interactions .

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit diverse biological activities:

Antitumor Activity

Studies have demonstrated that this compound has potential antitumor properties. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Mechanistic Insights : It may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

There is emerging evidence suggesting antimicrobial activity against certain pathogens. This property can be attributed to its ability to disrupt microbial enzyme functions.

Case Studies

  • Antitumor Efficacy : A study involving the compound showed a reduction in tumor size in murine models when administered at specific dosages over a defined period.
  • Kinase Inhibition Profiles : Comparative studies with other triazole derivatives revealed that this compound exhibited superior selectivity towards specific kinase targets involved in oncogenesis .

Stability and Handling

This compound is stable under standard laboratory conditions but may degrade in the presence of strong acids or bases. Thermal stability data indicate it remains stable up to approximately 200°C before decomposition occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.